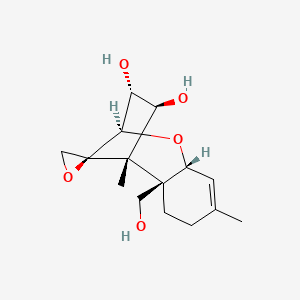
Scirpentriol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scirpentriol has a wide range of scientific research applications:
Wirkmechanismus
Scirpentriol, also known as ANGUIDINE DERIV this compound, YDE8TG6S26, Anguidine deriv this compound, Scirpenetriol, or scirpenol, is a type-A trichothecene toxin produced by several species of Fusarium fungi . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
It is known that this compound is a type-a trichothecene toxin, which generally targets protein synthesis in eukaryotic cells .
Mode of Action
It is known that type-a trichothecene toxins, like this compound, inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain .
Biochemical Pathways
This compound and its derivatives affect the protein synthesis pathway in eukaryotic cells. By inhibiting protein synthesis, these toxins can disrupt various downstream cellular processes, leading to cell death .
Pharmacokinetics
It is known that this compound and its derivatives can be absorbed and distributed in various tissues after ingestion .
Result of Action
The inhibition of protein synthesis by this compound can lead to various cellular effects, including cell death. This can result in toxic responses in several species .
Action Environment
The production and accumulation of this compound by Fusarium fungi can be influenced by various environmental factors, including substrate type, temperature, and water content . These factors can affect the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Anguidine deriv scirpentriol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of anguidine deriv this compound is with ribosomal proteins, where it acts as a protein synthesis inhibitor. This interaction leads to the inhibition of peptide bond formation, thereby halting protein synthesis. Additionally, anguidine deriv this compound has been shown to interact with enzymes involved in cellular metabolism, such as ATPases and kinases, modulating their activity and affecting cellular energy homeostasis .
Cellular Effects
Anguidine deriv this compound exerts significant effects on various types of cells and cellular processes. In normal fibroblasts, it induces a reversible arrest of cell progression through all phases of the mitotic cycle without causing significant cell death . This “frozen” cell cycle state provides protection against the lethal effects of certain chemotherapeutic agents. In cancer cells, such as human colon cancer cell lines, anguidine deriv this compound has been observed to cause a moderate reduction in cell survival after prolonged exposure . It influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of anguidine deriv this compound involves its binding interactions with ribosomal proteins, leading to the inhibition of protein synthesis. This compound binds to the ribosome, preventing the elongation of the nascent peptide chain and thereby inhibiting translation . Additionally, anguidine deriv this compound has been shown to inhibit the activity of certain kinases, affecting signal transduction pathways and cellular responses. These interactions result in changes in gene expression and cellular metabolism, contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anguidine deriv this compound change over time. Continuous incubation with the compound for longer than 48 hours results in a moderate increase in the percentage of S-phase cells and a slight decrease in the proportion of cells in the G1/0 phase . The stability and degradation of anguidine deriv this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to a “frozen” state of the cell cycle, with minimal changes in cell viability over time.
Dosage Effects in Animal Models
The effects of anguidine deriv this compound vary with different dosages in animal models. At sublethal doses, the compound causes cell depletion and necrosis in lymphohematopoietic organs, multifocal necrosis of intestinal epithelium, and diffuse necrosis of germinal epithelium . Higher doses result in progressive tubule degeneration in the testes and other toxic effects. These observations highlight the importance of dosage in determining the therapeutic and toxic effects of anguidine deriv this compound in vivo.
Metabolic Pathways
Anguidine deriv this compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the activity of ATPases and kinases, influencing metabolic flux and metabolite levels . The compound’s interactions with these enzymes play a crucial role in modulating cellular energy homeostasis and metabolic processes.
Transport and Distribution
The transport and distribution of anguidine deriv this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization and accumulation within cells are influenced by its interactions with transport proteins and binding sites, affecting its overall activity and function.
Subcellular Localization
Anguidine deriv this compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with ribosomal proteins and other biomolecules . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles, influencing its biochemical properties and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anguidine deriv scirpentriol involves several steps, starting from simpler sesquiterpenoid trichothecenes . One common approach is the aldol condensation, followed by various oxidation and reduction reactions to introduce the necessary functional groups . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of anguidine deriv this compound is often carried out through fermentation processes using Fusarium species . The fungi are cultured under controlled conditions to maximize the yield of the desired compound. After fermentation, the compound is extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Scirpentriol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing ones to ketones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of anguidine deriv this compound can yield various hydroxylated or ketone derivatives .
Vergleich Mit ähnlichen Verbindungen
Scirpentriol: Another trichothecene with similar cytotoxic properties.
Diacetoxyscirpenol: A closely related compound with similar structural features and biological activities.
T-2 Toxin: Another trichothecene known for its potent cytotoxic effects.
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to enhance the efficacy of other chemotherapeutic agents . Its structure allows for selective inhibition of protein synthesis, making it a valuable compound in cancer research .
Eigenschaften
CAS-Nummer |
2270-41-9 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
(1S,2R,7R,9R,10R,11S,12R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol |
InChI |
InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
PXEBOIUZEXXBGH-GTJZFRISSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Isomerische SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)O)C)CO |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
melting_point |
189-191°C |
Physikalische Beschreibung |
Solid |
Synonyme |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of scirpentriol?
A1: this compound primarily targets the ribosomes, specifically the peptidyl transferase center located on the 60S ribosomal subunit. [, , , ]
Q2: How does this compound binding to ribosomes affect cellular processes?
A2: Binding of this compound to ribosomes inhibits protein synthesis. [, , , ] This disruption of protein synthesis has cascading effects on various cellular functions, ultimately leading to cell death.
Q3: Does the degree of acetylation of this compound influence its toxicity?
A3: Yes, research suggests that the degree of acetylation significantly impacts this compound's toxicity. For instance, 4,15-diacetoxyscirpenol, a diacetylated derivative, was found to be more toxic than this compound in chick, brine shrimp, and guinea pig models. [] Generally, a free hydroxyl group at the 3-position is linked to higher toxicity. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol. []
Q5: Is there any available spectroscopic data for this compound?
A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data, have been used to characterize this compound and its derivatives. [, , ] Specific spectroscopic details can be found in the cited research papers.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on this compound's biological activity and toxicological profile. There is limited information on its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not known to possess any catalytic properties. Its primary mode of action is through binding to ribosomes and inhibiting protein synthesis. [, , , ]
Q8: How do structural modifications of this compound influence its activity and potency?
A9: Research suggests that the presence and position of acetyl groups significantly influence the toxicity of this compound. [, , , ] Generally, a free hydroxyl group at the C-3 position is associated with increased toxicity. [] Additionally, acetylation at the C-4 and C-15 positions also affects the overall toxicity. For a detailed understanding of the SAR, referring to the cited research papers is recommended.
Q9: Are there any established formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A9: The provided research papers do not focus on formulating this compound. As a mycotoxin, the research primarily focuses on its detection, analysis, and toxicological implications.
Q10: What are the regulatory guidelines regarding this compound exposure in food and feed?
A12: While specific regulations for this compound might vary between countries, many regulatory bodies, including the European Food Safety Authority (EFSA), have established maximum residue limits (MRLs) for various trichothecenes, including this compound, in food and feed. [] These regulations aim to minimize human and animal exposure to these mycotoxins.
Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?
A13: Studies in swine show that orally administered this compound is rapidly absorbed and metabolized, primarily through deacetylation to monoacetoxyscirpenol and further to this compound. [, ] Urinary excretion of the parent compound is minimal, indicating efficient metabolism. []
Q12: What is the half-life of this compound in animals?
A14: Research indicates a rapid clearance of this compound and its metabolites from the blood serum of pigs, with a detection window of only 24 hours post-administration. [] This suggests a relatively short half-life, although precise values may vary depending on the species and dose.
Q13: Has this compound demonstrated any therapeutic potential in preclinical or clinical settings?
A13: The provided scientific research primarily focuses on the toxicological profile and negative impacts of this compound as a mycotoxin. There is no mention of any therapeutic applications for this compound.
Q14: Are there known mechanisms of resistance to this compound in fungal species or other organisms?
A16: While the research papers provided do not explicitly discuss this compound resistance mechanisms, some studies suggest that certain fungal species might possess detoxification mechanisms, potentially involving enzymatic transformations or efflux pumps, to counteract the toxic effects of trichothecenes. [] Further research is needed to elucidate specific resistance mechanisms associated with this compound.
Q15: What are the known toxic effects of this compound in animals and humans?
A17: this compound, like other trichothecenes, exhibits a range of toxic effects, primarily targeting rapidly dividing cells in the gastrointestinal tract, immune system, and skin. [, , , ] Observed effects in poultry include mouth lesions, abnormal feathering, growth inhibition, and immune suppression. [, , ]
Q16: Are there any long-term health effects associated with chronic this compound exposure?
A18: While the research primarily focuses on acute toxicity, chronic exposure to low levels of this compound and other trichothecenes raises concerns about potential long-term health effects, including immune dysfunction and an increased risk of certain cancers. [] Further research is needed to fully understand the long-term consequences of chronic exposure.
Q17: When was this compound first isolated and characterized?
A27: this compound was first isolated and characterized in the 1960s from cultures of Fusarium equiseti. [] Since then, numerous studies have investigated its occurrence, biosynthesis, toxicological profile, and analytical detection methods.
Q18: How do different scientific disciplines collaborate in this compound research?
A28: this compound research involves collaboration between various disciplines, including mycology, toxicology, analytical chemistry, food science, and veterinary medicine. This interdisciplinary approach is crucial for understanding the complex interplay between this compound-producing fungi, contaminated food and feed, and the health of animals and humans. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
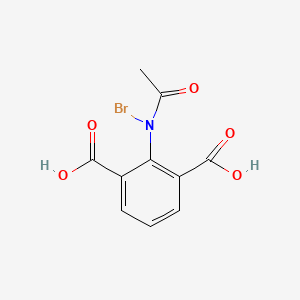
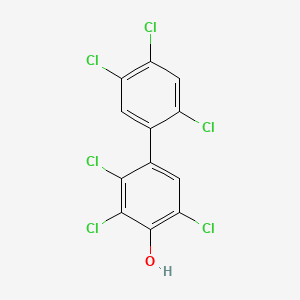
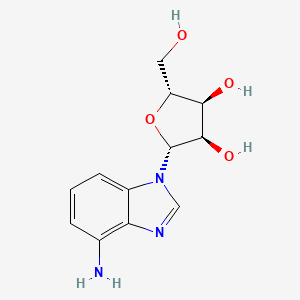
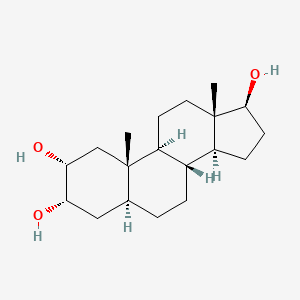
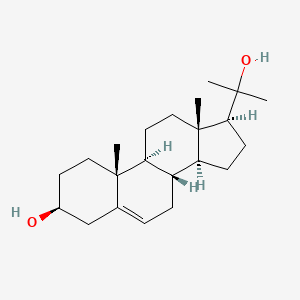

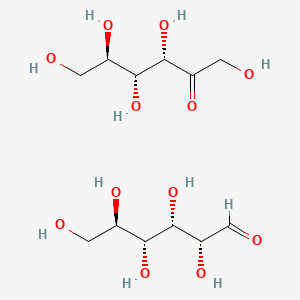

![1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)](/img/structure/B1226711.png)
![1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea](/img/structure/B1226714.png)
![N-(2-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE](/img/structure/B1226715.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)
